18-Hydroxyeicosatetraenoic acid

描述

Positional Isomerism in Hydroxyeicosatetraenoic Acid Family

The hydroxyeicosatetraenoic acid family encompasses a diverse array of positional isomers, each characterized by the specific carbon position bearing the hydroxyl substituent. These positional isomers include 5-hydroxyeicosatetraenoic acid, 8-hydroxyeicosatetraenoic acid, 9-hydroxyeicosatetraenoic acid, 10-hydroxyeicosatetraenoic acid, 11-hydroxyeicosatetraenoic acid, 12-hydroxyeicosatetraenoic acid, 13-hydroxyeicosatetraenoic acid, 15-hydroxyeicosatetraenoic acid, 16-hydroxyeicosatetraenoic acid, 17-hydroxyeicosatetraenoic acid, this compound, 19-hydroxyeicosatetraenoic acid, and 20-hydroxyeicosatetraenoic acid. Each positional isomer demonstrates unique chemical and biological properties determined by the specific location of hydroxylation along the eicosatetraenoic acid backbone.

The positional isomerism phenomenon results from the diverse enzymatic pathways responsible for arachidonic acid metabolism. Cytochrome P450 enzymes exhibit varying regioselectivity, leading to hydroxylation at different carbon positions and generating the complete spectrum of hydroxyeicosatetraenoic acid isomers. The 18-position hydroxylation represents omega-3 oxidation, occurring three carbons from the terminal methyl group, which distinguishes it from other positional isomers that undergo hydroxylation at internal positions or at the terminal omega position. This positional specificity influences the compound's physical properties, including solubility characteristics, with this compound being practically insoluble in water due to its hydrophobic carbon chain and limited polar functionality.

Comparative Analysis of this compound vs. Other Hydroxyeicosatetraenoic Acid Isomers

Comparative structural analysis reveals distinct differences between this compound and other positional isomers within the hydroxyeicosatetraenoic acid family. The 20-hydroxyeicosatetraenoic acid isomer, representing terminal omega hydroxylation, exhibits the most potent vasoconstrictor effects among the hydroxyeicosatetraenoic acid family members. In contrast, this compound demonstrates vasodilatory properties, particularly in renal vascular systems, highlighting the significant impact of hydroxyl group positioning on biological activity. The 12-hydroxyeicosatetraenoic acid isomer displays unique double bond configurations with 5Z,8Z,10E,14Z geometry, differing from the consistent Z configuration maintained in this compound.

The stereochemical considerations vary significantly among different positional isomers, with some exhibiting both R and S configurations at the hydroxylated carbon position. The 5-hydroxyeicosatetraenoic acid isomer predominantly exists in the S configuration due to specific enzymatic selectivity, while this compound can be formed in both R and S configurations depending on the specific cytochrome P450 isoform involved. The 11-hydroxyeicosatetraenoic acid and 13-hydroxyeicosatetraenoic acid isomers maintain different double bond arrangements and demonstrate altered solubility profiles compared to this compound. These structural variations directly influence the compounds' interactions with cellular receptors, enzymatic metabolism pathways, and overall biological potency.

属性

CAS 编号 |

21914-83-0 |

|---|---|

分子式 |

C20H32O3 |

分子量 |

320.5 g/mol |

IUPAC 名称 |

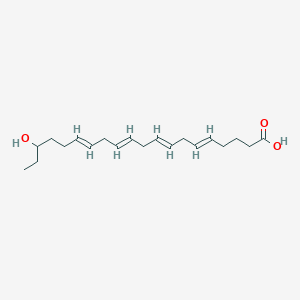

(5E,8E,11E,14E)-18-hydroxyicosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,19,21H,2-3,8-9,14-18H2,1H3,(H,22,23)/b6-4+,7-5+,12-10+,13-11+ |

InChI 键 |

PPCHNRUZQWLEMF-DLMKAYHGSA-N |

SMILES |

CCC(CCC=CCC=CCC=CCC=CCCCC(=O)O)O |

手性 SMILES |

CCC(CC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O)O |

规范 SMILES |

CCC(CCC=CCC=CCC=CCC=CCCCC(=O)O)O |

同义词 |

18-HETE 18-hydroxy-5,8,11,14-eicosatetraenoic acid 18-hydroxyeicosatetraenoic acid |

产品来源 |

United States |

相似化合物的比较

Structural Differences

HETEs are hydroxylated derivatives of AA differing in the position of the hydroxyl group and stereochemistry. Key structural comparisons include:

- 18-HETE : Hydroxyl group at C18 (ω-2 position), synthesized via CYP450 enzymes.

- 15-HETE : Hydroxyl group at C15 (ω-5 position), produced by 15-lipoxygenase (15-LOX) or cyclooxygenase (COX) .

- 12-HETE : Hydroxyl group at C12 (ω-8 position), generated by 12-lipoxygenase (12-LOX) .

- 20-HETE : Hydroxyl group at C20 (ω position), synthesized by CYP4A/F isoforms .

Key Research Findings

- 18-HETE: In P. aeruginosa, CYP168A1 produces 18-HETE as a major metabolite, suggesting a role in bacterial lipid metabolism . Mammalian CYP2E1 generates 18-HETE alongside reactive oxygen species (ROS), which may contribute to oxidative stress in conditions like non-alcoholic fatty liver disease .

- 15-HETE: 15S-HETE activates PPARγ, inhibiting proliferation in PC3 prostate cancer cells (IC₅₀ = 30 μM) .

- 12-HETE : Tumor-derived 12(S)-HETE induces endothelial retraction, facilitating metastasis. Highly metastatic cancer cells produce 12(S)-HETE at levels 5–10× higher than low-metastatic variants .

- 20-HETE : Elevated urinary 20-HETE correlates with endothelial dysfunction (reduced flow-mediated dilation, p = 0.006) and hypertension, particularly in women .

Mechanistic and Clinical Implications

Stereochemical and Positional Specificity

- Stereochemistry : The biological activity of HETEs depends on hydroxyl group stereochemistry. For example, 15S-HETE is 3× more potent than 15R-HETE in activating PPARγ .

- Positional Isomerism : Hydroxyl group placement dictates receptor interactions. 20-HETE binds to G-protein-coupled receptors (GPCRs) to induce vasoconstriction, while 15-HETE interacts with nuclear receptors like PPARγ .

Therapeutic Potential

- 15-HETE : PPARγ activation makes it a candidate for prostate cancer therapy .

- 20-HETE Inhibitors : Antagonizing 20-HETE (e.g., with 19-HETE analogs) may mitigate hypertension and endothelial dysfunction .

- 18-HETE : Further studies are needed to clarify its role in bacterial-host interactions and immune regulation .

准备方法

Enantioselective Synthesis

Enantiomerically pure 18(R)-HETE is unattainable via chemical methods alone. Instead, chiral resolution of racemic mixtures using preparative chiral HPLC is employed. A 20 mM stock solution of (±)18-HETE in ethanol is injected into a Chiralpak IA column, eluting with hexane:isopropanol (95:5) at 1 mL/min. 18(R)-HETE elutes at 12.3 minutes, separated from the 18(S) enantiomer (14.7 minutes).

Enzymatic Biosynthesis

CYP450-Mediated ω-Hydroxylation

CYP450 isoforms, particularly CYP4A11 and CYP168A1, catalyze the stereoselective hydroxylation of arachidonic acid at C18. Pseudomonas aeruginosa CYP168A1 demonstrates high activity, producing 18-HETE and 19-HETE as major metabolites.

Table 2: Enzymatic Kinetic Parameters for 18-HETE Production

| Enzyme | K<sub>m</sub> (µM) | V<sub>max</sub> (pmol/min/nmol) | K<sub>i</sub> (µM) | Stereoselectivity |

|---|---|---|---|---|

| CYP168A1 | 36.3 ± 17.9 | 81.7 ± 32.6 | 13.4 ± 8.1 | 18(R):19(R) |

| CYP4A11 | 22.1 ± 9.8 | 64.2 ± 18.4 | 8.9 ± 3.2 | 18(R) |

Procedure :

-

Enzyme Reconstitution : Combine 0.5 µM CYP168A1, 5 µM spinach ferredoxin, and 0.025 U/mL ferredoxin reductase in 50 mM Tris-HCl (pH 7.4).

-

Reaction Initiation : Add 100 µM arachidonic acid and 1 mM NADPH; incubate at 30°C for 20 minutes.

-

Termination : Acidify with 0.1% formic acid, extract metabolites with ethyl acetate.

Optimization of Enzymatic Production

-

Redox Partners : A CYP:Fdx:FdR ratio of 1:10:0.05 maximizes 18-HETE yield while minimizing 19-HETE byproduct formation.

-

Inhibitors : Ketoconazole (10 µM) reduces 18-HETE production by 67.6%, confirming CYP450 dependency.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column) with a water-acetonitrile gradient (0.1% formic acid) resolves 18-HETE from arachidonic acid and other HETEs. Retention times:

Table 3: HPLC Parameters for 18-HETE Purification

Structural Validation

-

MS/MS Fragmentation : 18-HETE exhibits a molecular ion at m/z 319.2 [M-H]<sup>−</sup> and diagnostic fragments at m/z 219.1 (C1–C14 cleavage) and 135.0 (C15–C20).

-

<sup>1</sup>H NMR : δ 5.35–5.29 (m, 4H, olefinic), δ 3.62 (t, 1H, C18-OH).

| Condition | Degradation Rate (%/month) | Recommended Storage |

|---|---|---|

| -20°C (lyophilized) | 2.1 | Argon atmosphere, dark |

| 4°C (in ethanol) | 15.8 | Avoid freeze-thaw cycles |

| Room temperature | 98.5 | Not recommended |

Formulation Tips :

常见问题

Q. What novel analytical technologies could revolutionize 18-HETE research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。